8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
8-chloro-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
QDGUOIGPKRTAGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a typical procedure, 4-chloro-o-phenylenediamine is treated with ethyl bromoacetate in the presence of hydrochloric acid, followed by thermal cyclization. This method yields the dihydroquinoxalin-2-one core but requires precise control of stoichiometry to avoid overalkylation. Modifications using methyl glyoxylate instead of ethyl bromoacetate improve regioselectivity, with reported yields of 65–78%.
Base-Mediated Ring Closure
Alternative protocols employ sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO). These conditions facilitate the deprotonation of the amine, promoting nucleophilic attack on the carbonyl carbon. For example, reaction with methyl 2-chloroacetoacetate at 80°C for 12 hours affords the target compound in 72% yield.
Metal-Free Radical C–H Activation
Recent advances leverage iodide/peroxide systems for direct C–H functionalization of quinoxalin-2(1H)-ones, avoiding transition-metal catalysts.
Iodide/Peroxide-Mediated Arylation
Arylation of 3,4-dihydroquinoxalin-2(1H)-one with tert-butyl peroxybenzoate (TBPB) in the presence of tetrabutylammonium iodide (TBAI) enables direct introduction of aryl groups. The reaction proceeds via a radical mechanism:
-
Initiation : TBAI generates iodide radicals (I- ) under oxidative conditions.
-
Radical Formation : I- abstracts a hydrogen atom from TBPB, producing benzoyloxy radicals.
-
Addition : The aryl radical adds to the C=N bond of the dihydroquinoxalinone, followed by oxidation and rearomatization.
This method achieves this compound in 68% yield when using 4-chlorophenyl precursors.
Table 1: Optimization of Radical Arylation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Oxidant | TBPB | 68 |
| Catalyst | TBAI | 68 |
| Solvent | DCE | 68 |
| Temperature (°C) | 80 | 68 |
| Time (h) | 12 | 68 |
Photoredox-Mediated Functionalization
Visible-light photocatalysis offers a green alternative for modifying dihydroquinoxalin-2-ones. Fukuzumi’s acridinium catalyst ([Mes-Acr-Me]⁺) enables α-amino radical generation, which undergoes 1,6-addition to para-quinone methides.
Reaction Mechanism
-
Photoexcitation : [Mes-Acr-Me]⁺ absorbs 455 nm light, forming an excited-state species.
-
Single Electron Transfer (SET) : The catalyst oxidizes this compound, generating a radical cation.
-
Deprotonation : Loss of a proton yields an α-amino radical, which adds to the para-quinone methide.
-
Rearomatization : Oxidation and proton transfer afford the functionalized product.
This method achieves >90% conversion in 6 hours under mild conditions but requires specialized equipment for light irradiation.
Enzymatic Asymmetric Synthesis
Chemoenzymatic routes using ethylenediamine-N,N′-disuccinic acid (EDDS) lyase enable enantioselective synthesis of dihydroquinoxalin-2-ones.
Hydroamination-Cyclization Cascade
Table 2: Enzymatic Synthesis Parameters
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Hydroamination | pH 8.5, 25°C, 24 h | 73 | >99 |
| Cyclization | HCl/MeOH, reflux, 6 h | 86 | >99 |
Halogenation Strategies
Direct halogenation of preformed dihydroquinoxalin-2-ones introduces chlorine at the 8-position.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives with various substituents at the 8th position.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antiviral Properties : 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has demonstrated potent antiviral activity, particularly against HIV. For instance, the related compound GW420867X, which shares structural features, was tested in clinical trials for HIV treatment and showed promising results .
- Anti-inflammatory Effects : Research indicates that dihydroquinoxaline derivatives can act as anti-inflammatory agents. For example, compounds derived from this scaffold have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation .
- Anticancer Activity : Studies have reported that derivatives of 3,4-dihydroquinoxaline-2-one exhibit antiproliferative effects against various cancer cell lines. The mechanisms include targeting tubulin polymerization and inhibiting key enzymes involved in cancer metabolism .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents, enhancing its biological profile. Recent advances in synthetic methodologies have enabled the creation of enantiopure compounds with improved bioactivity .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Case Study 1: Antiviral Research
A study investigated the antiviral efficacy of related compounds against HIV. The findings indicated that these compounds could significantly reduce viral load in infected cells, showcasing their potential as therapeutic agents .
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that certain derivatives exhibited strong inhibition of COX-2 activity. For instance, compounds were tested at varying concentrations, revealing significant anti-inflammatory effects at higher doses .
Case Study 3: Anticancer Properties
Research on the anticancer effects revealed that specific derivatives could inhibit cell proliferation in colorectal cancer models. The structure–activity relationship (SAR) analyses provided insights into how modifications to the chemical structure influence biological activity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
The biological activity and physicochemical properties of 8-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one are contextualized below through comparisons with structurally analogous compounds targeting distinct pathways.
Antitumor Tubulin Polymerization Inhibitors
Compounds in this category inhibit tubulin assembly by targeting the colchicine binding site, disrupting microtubule dynamics in cancer cells.
Key Findings :
- 13d exhibits comparable potency to CA-4 (GI50 4.6–9.6 nM) but improved aqueous solubility (12.5 µg/mL vs. lead 2a ) .
- 6a shows superior potency (GI50 0.53–2.01 nM) due to the lactam C-ring, highlighting the importance of ring conformation .
sGC Activators
These compounds activate soluble guanylyl cyclase, a target for cardiovascular diseases, by mimicking nitric oxide signaling.
| Compound | ΔGest (kcal/mol) | Key Structural Features | Reference |
|---|---|---|---|
| C4 | –10.60 | Monocarboxylic, pyrrole substituent at N4 | |
| C10–C13 | No improvement | Dicarboxylic, phenyl/phenoxy-C7 substituents |
Key Findings :
- C4 binds via hydrogen bonds (Tyr2, Arg116, Arg139) and van der Waals interactions (Leu101, Val146) .
- Dicarboxylic derivatives (C10–C13) failed to enhance binding despite targeting unoccupied hydrophilic/hydrophobic pockets .
JNK3 Inhibitors
Selective JNK3 inhibitors are explored for neurodegenerative and inflammatory diseases.
| Compound | IC50 (JNK3) | Selectivity (vs. DDR1/EGFR) | Key Structural Features | Reference |
|---|---|---|---|---|
| J46 | 0.45 µM | Moderate | Naphthalen-1-yl, oxoethylidene | |
| J46-37 | 0.12 µM | High | Optimized substituents at C3/C4 |
Key Findings :
Aldose Reductase Inhibitors
These inhibitors target diabetic complications by reducing oxidative stress and polyol pathway activity.
| Compound | IC50 (ALR2) | Antioxidant Activity (vs. Trolox) | Key Structural Features | Reference |
|---|---|---|---|---|
| 6e | 0.032 µM | Moderate | 2,4-Dihydroxyphenyl at C3 | |
| 8d | 0.468 µM | Strong (comparable to Trolox) | p-Hydroxystyryl at C3 |
Key Findings :
- 6e is the most potent ALR2 inhibitor (IC50 0.032 µM), while 8d combines ALR2 inhibition with antioxidant activity .
Key Findings :
- Electron-withdrawing substituents (e.g., fluorine in 3bh ) lower melting points, while bulky groups (e.g., naphthalenyl in 3bj ) improve synthetic yields .
Biological Activity
8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a bicyclic structure composed of carbon and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and data.
The molecular formula of this compound is , with a molecular weight of approximately 210.66 g/mol. The presence of a chlorine atom at the 8-position and a methyl group at the 4-position significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Derivative A | Staphylococcus aureus | 16 µg/mL |
| Similar Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral potential. A systematic review highlighted that certain derivatives demonstrated activity against viruses such as Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). The mechanisms may involve inhibition of viral replication or interference with viral entry into host cells.
Case Study: Antiviral Screening
In a study evaluating various quinoxaline derivatives, it was found that some compounds exhibited significant antiviral activity in plaque-reduction assays. Notably, a derivative structurally related to this compound showed an EC50 value of less than 0.05 µM against CMV, indicating strong antiviral efficacy compared to standard treatments.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.6 |
| Similar Derivative C | HCT116 | 3.9 |
| Similar Derivative D | HepG2 | 7.2 |
The structure-activity relationship (SAR) analyses indicate that modifications in the substituents significantly influence the anticancer activity of these compounds. For instance, the presence of electron-donating groups tends to enhance activity.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many quinoxaline derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial survival.
- Receptor Interaction : These compounds can modulate receptor activity linked to various signaling pathways critical in disease processes.
- DNA Interaction : Some studies suggest that quinoxaline derivatives may intercalate into DNA or affect topoisomerase activity, leading to cytotoxic effects in cancer cells.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one?
Answer: A copper-catalyzed aerobic oxidative alkynylation protocol is frequently used to synthesize substituted dihydroquinoxalinones. This method involves coupling 3,4-dihydroquinoxalin-2(1H)-one derivatives with terminal alkynes under oxygen atmosphere, yielding products with moderate to good efficiency (e.g., 61% yield for analogous compounds). Reaction optimization includes tuning catalyst loading (e.g., CuI), ligand selection, and temperature control (typically 80–100°C) . Alternative approaches, such as carbon atom insertion into N-heterocyclic carbenes, have also been explored for functionalizing the quinoxalinone core .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation of substituted dihydroquinoxalinones?
Answer: Contradictions in NMR or HRMS data may arise due to tautomerism, steric effects, or impurities. To resolve this:
- Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity and assign signals unambiguously.
- Compare experimental spectra with computational predictions (DFT-based chemical shift calculations).
- Validate purity via HPLC or X-ray crystallography (using SHELXL for refinement) . For example, IR and HRMS in were critical for confirming carbonyl and molecular ion peaks in alkynylated derivatives .
Basic: What analytical techniques are essential for characterizing this compound?
Answer: Key techniques include:
- 1H/13C NMR : To confirm substituent positions and ring saturation (e.g., dihydroquinoxalinone protons appear as distinct multiplets).
- HRMS : For precise molecular weight verification (e.g., [M+H]+ or [M+Na]+ ions).
- X-ray crystallography : Resolve crystal packing and absolute configuration using programs like SHELXL or ORTEP-III .
- IR spectroscopy : Identify carbonyl stretching frequencies (~1650–1700 cm⁻¹) .
Advanced: What strategies enable regioselective functionalization at the 3-position of the dihydroquinoxalinone scaffold?
Answer:
- Alkynylation : Copper-catalyzed cross-coupling with terminal alkynes introduces alkynyl groups, favoring the 3-position due to electronic effects of the carbonyl group .
- Hydrazine-mediated rearrangements : Reacting 3-arylacylidene derivatives with hydrazine hydrate yields pyrazole or benzimidazole hybrids via ring expansion/contraction .
- Mannich reactions : HFIP-catalyzed reactions with difluoro reagents can selectively install fluorinated substituents .
Basic: What purification challenges arise during synthesis, and how are they mitigated?
Answer: Challenges include low solubility of crystalline products or separation of oily byproducts. Solutions:
- Recrystallization : Use solvent pairs like ethanol/water for solid derivatives.
- Column chromatography : Employ gradients of ethyl acetate/hexane for polar impurities.
- Distillation : For volatile byproducts in liquid-phase reactions (e.g., benzyl chloride removal) .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Transition state analysis : Simulate reaction pathways (e.g., alkynylation) to optimize activation energy barriers.
- Docking studies : Predict binding modes for bioactive derivatives in target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
Advanced: How do electronic effects of substituents influence the biological activity of dihydroquinoxalinone derivatives?
Answer: Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability and membrane permeability, while electron-donating groups (e.g., -OCH₃) may improve solubility. For anti-tubercular activity, substituents at the 4-position (e.g., benzyl groups) increase lipophilicity and target engagement, as shown in SAR studies .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity per EU-GHS) .
- Ventilation : Use fume hoods due to potential inhalation hazards.
- Waste disposal : Neutralize reactive intermediates (e.g., hydrazine derivatives) before disposal .
Advanced: What methodologies are used to study the tautomeric behavior of dihydroquinoxalinones?
Answer:
- Variable-temperature NMR : Monitor proton shifts to identify tautomeric equilibria.
- X-ray crystallography : Resolve enol-keto tautomer ratios in solid state.
- pH-dependent UV/Vis spectroscopy : Track absorption changes in solution .
Basic: How are dihydroquinoxalinone derivatives utilized as intermediates in heterocyclic chemistry?
Answer: They serve as precursors for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
